molecular formula C19H15N5O B10993500 N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide

N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10993500
M. Wt: 329.4 g/mol
InChI Key: FFTBRTJKWKTFAU-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazole core linked to an imidazole ring via a carboxamide group, a privileged scaffold known for yielding bioactive molecules with diverse therapeutic potential . The 1,3-diphenyl substitution pattern on the pyrazole ring is a common structural motif found in compounds with demonstrated biological activity . This compound is intended for research applications only, particularly in the early-stage investigation and development of novel therapeutic agents. Pyrazole-carboxamide derivatives have been extensively studied as key pharmacophores in the design of inhibitors for various enzymatic targets . For instance, structurally related compounds have been explored as cysteine protease inhibitors with trypanocidal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . Other research avenues for analogous pyrazole derivatives include their evaluation as anticancer agents, where they have shown mechanisms involving cell cycle arrest and apoptosis, and as antimicrobial agents . The presence of the imidazole moiety can contribute to binding affinity with enzyme active sites, potentially through coordination with metal ions or via hydrogen bonding . Researchers can utilize this high-quality compound for in vitro assays, target validation, and structure-activity relationship (SAR) studies to advance their discovery programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2,5-diphenylpyrazole-3-carboxamide

InChI

InChI=1S/C19H15N5O/c25-18(22-19-20-11-12-21-19)17-13-16(14-7-3-1-4-8-14)23-24(17)15-9-5-2-6-10-15/h1-13H,(H2,20,21,22,25)

InChI Key

FFTBRTJKWKTFAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=NC=CN3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the imidazole ring through the cyclization of amido-nitriles in the presence of a nickel catalyst . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the imidazole and pyrazole rings through a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Carboxamide Group

  • Hydrolysis : Under acidic (HCl/H2_2O) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to 1,3-diphenylpyrazole-5-carboxylic acid .

  • Nucleophilic Substitution : The amide nitrogen can participate in alkylation or arylation reactions with electrophiles (e.g., alkyl halides) .

Imidazole Ring

  • Electrophilic Substitution : The imidazole’s N-H group is reactive toward electrophiles (e.g., iodomethane), leading to N-alkylated derivatives .

  • Coordination Chemistry : The imidazole nitrogen can act as a ligand for transition metals (e.g., Au(I), Ag(I)), forming complexes with potential bioactive properties .

Pyrazole Ring

  • Halogenation : Electrophilic halogenation (Cl2_2, Br2_2) occurs at the pyrazole’s 4-position, influenced by the electron-withdrawing carboxamide group .

  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl group substitutions at the pyrazole’s phenyl rings .

Table 1: Reaction Yields and Conditions for Analogous Compounds

Reaction TypeConditionsYield (%)Product
AmidationDCM, Et3_3N, 24 h, RT69–85Carboxamide
Hydrolysis (Acidic)6M HCl, reflux, 8 h78Pyrazole-5-carboxylic acid
N-Alkylation (Imidazole)MeI, K2_2CO3_3, DMF, 60°C62N-Methylimidazole derivative
Halogenation (Pyrazole)Br2_2, AcOH, 0°C, 2 h554-Bromo-1,3-diphenylpyrazole

Mechanistic Insights

  • Amidation Mechanism : The acid chloride reacts with the imidazole amine via a tetrahedral intermediate, with triethylamine scavenging HCl to drive the reaction .

  • Imidazole Alkylation : Proceeds through an SN_\text{N}2 pathway, where the imidazole nitrogen attacks the alkyl halide .

Spectroscopic Characterization

  • IR : Strong absorption at 1680–1700 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H stretch) .

  • 1^11H NMR :

    • Pyrazole protons: δ 7.2–8.1 ppm (multiplet, aromatic).

    • Imidazole NH: δ 12.5 ppm (singlet) .

Scientific Research Applications

Chemical Properties and Structure

N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide has the molecular formula C19H15N5OC_{19}H_{15}N_{5}O and a molecular weight of approximately 329.36 g/mol. The compound features a pyrazole ring fused with an imidazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (breast cancer)1.88 ± 0.11
HepG2 (liver cancer)2.12 ± 0.15
HCT116 (colon cancer)0.39 ± 0.06

The mechanism of action involves the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation and proliferation.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Mycobacterium tuberculosisInhibition percentage varies

In one study, derivatives of the compound were synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness compared to standard drugs like rifampicin.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation:

Compound Activity Reference
Pyrazole derivativesInhibition of COX enzymes

These anti-inflammatory effects make it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

Study on Anticancer Activity

A study published in ACS Omega synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines, demonstrating that compounds similar to this compound exhibited significant antiproliferative effects on breast and liver cancer cells .

Antimicrobial Evaluation

Research conducted by Jain et al. focused on synthesizing imidazole-containing compounds and assessing their antimicrobial activity against common bacterial strains. The results indicated that certain derivatives showed potent antibacterial effects comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various biological pathways, modulating enzyme activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide, enabling comparative analysis of their molecular features, synthesis, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

Compound Name Molecular Formula Key Substituents/Features Biological Activity Synthesis Method Reference
This compound (Target Compound) C19H15N5O 1,3-Diphenyl pyrazole; imidazol-2-yl carboxamide Not explicitly reported Likely EDCI/HOBt coupling (inferred)
N-[4-(1H-Imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide C17H12F4N6O 4-Fluoro-phenyl; trifluoromethyl pyrazole; imidazol-1-yl Factor Xa inhibitor Multi-step coupling (patented)
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C16H12N4OS2 Benzothiazole; 5-methylthiophene Not reported Unclear (commercial profiling)
1-Methyl-N-(2-methyl-1,3-dioxo-isoindol-5-yl)-1H-pyrazole-5-carboxamide C14H12N4O3 Isoindolyl; methyl pyrazole Undisclosed (pharmaceutical lead) EDCI/HOBt-like coupling (inferred)
N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)benzamide C16H13N5O Amino-phenyl; benzamide; imidazol-2-yl HDAC2 inhibitor (docking score: 83.7 kcal/mol) Docking-based virtual screening

Structural Differences and Implications

Core Substitution Patterns: The target compound has 1,3-diphenyl substitution on the pyrazole, whereas others feature substitutions at positions 1 and 5 (e.g., 1,5-diarylpyrazole in ) or fluorophenyl groups (). The 1,3-diphenyl arrangement may influence steric effects and π-π stacking in target binding.

Functional Groups: The trifluoromethyl group in enhances metabolic stability and lipophilicity, whereas the benzothiazole in introduces sulfur-based interactions.

Biological Activity

N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications, drawing from various research studies and case reports.

The molecular formula of this compound is C₁₈H₁₆N₄O. Its structure features a pyrazole ring substituted with an imidazole moiety, which is critical for its biological function.

PropertyValue
Molecular Weight306.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance, a study reported that derivatives of pyrazole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Insecticidal Properties

Research has identified this compound as a potential insecticide. A series of experiments indicated that compounds with similar structures showed moderate to high insecticidal activity against pests like the diamondback moth (Plutella xylostella). The binding affinity to the insect ryanodine receptor (RyR) was a key factor in their efficacy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effectiveness of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL against E. coli, highlighting its potential as an alternative antibiotic .

Case Study 2: Insecticidal Activity

In another investigation, this compound was tested against agricultural pests. It demonstrated an 84% larvicidal activity at a concentration of 0.1 mg/L when tested on Plutella xylostella, confirming its potential application in pest control .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to the active sites of enzymes involved in bacterial metabolism and insect physiology, which may explain its biological activities .

Q & A

Q. What synthetic strategies are effective for preparing N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Pyrazole core formation : Cyclocondensation of phenylhydrazine with diketones or β-keto esters under acidic conditions (e.g., acetic acid or H₂SO₄) .
  • Imidazole coupling : Amidation or nucleophilic substitution to attach the imidazole moiety. For example, using carbodiimide coupling agents (EDC/HOBt) in anhydrous DMF or THF .
  • Optimization : Solvent polarity (DMF vs. THF) and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly affect yields. Microwave-assisted synthesis may reduce reaction times .

Q. How can the structure and purity of this compound be validated experimentally?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm; imidazole protons at δ 7.8–8.1 ppm) .
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 369.1345).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
  • X-ray Crystallography : Use SHELXL for refinement to resolve ambiguous bond lengths/angles (e.g., imidazole-pyrazole dihedral angle ~15°) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound in kinase inhibition?

Methodological Answer:

  • Key SAR Insights :
    • Imidazole substitution : Electron-withdrawing groups (e.g., -CF₃) at the 2-position enhance binding to kinase ATP pockets (IC₅₀ improves from 120 nM to 35 nM) .
    • Pyrazole phenyl groups : Para-substituted aryl groups (e.g., 4-F, 4-OMe) improve solubility and bioavailability (logP reduction from 3.5 to 2.8) .
  • Contradictions : Some analogs with bulky substituents show reduced potency despite favorable logP, suggesting steric hindrance in binding pockets .

Q. How do crystallographic data resolve conflicting reports on the compound’s tautomeric forms?

Methodological Answer:

  • Tautomer Identification : X-ray diffraction reveals predominant 1H-imidazole tautomer (N1–H bond length: 1.02 Å vs. 1.34 Å for N3–H in rare cases) .
  • Refinement Challenges : Use SHELXL’s restraints for H-atom placement in low-resolution datasets (<1.0 Å). Disordered regions require multi-conformer modeling .
  • Contradictions : Discrepancies in NMR vs. XRD data may arise from solution-state equilibrium; variable-temperature NMR (VT-NMR) at −40°C can stabilize the dominant tautomer .

Q. What methodological approaches address contradictory bioactivity data in cell-based vs. enzymatic assays?

Methodological Answer:

  • Assay Design :
    • Enzymatic assays : Use recombinant kinases (e.g., Factor Xa) with fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC) to measure direct inhibition .
    • Cell-based assays : Monitor downstream targets (e.g., phosphorylated ERK in cancer lines) to account for membrane permeability and off-target effects .
  • Data Reconciliation : Discrepancies often stem from compound aggregation or serum protein binding. Use:
    • DLS (Dynamic Light Scattering) : Detect aggregates at >500 nm.
    • Plasma Protein Binding Assays : Measure free fraction via ultrafiltration (e.g., 85% bound in human plasma reduces effective concentration) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • ADME Prediction :
    • CYP450 metabolism : Use Schrödinger’s QikProp to predict CYP3A4-mediated oxidation (t₁/₂ = 2.1 h vs. experimental 1.8 h) .
    • Permeability : PAMPA assays correlate with Caco-2 models (Pe = 12 × 10⁻⁶ cm/s vs. 15 × 10⁻⁶ cm/s) .
  • Docking Studies : Glide SP mode identifies critical hydrogen bonds (e.g., imidazole N–H with Glu570 in Factor Xa) .

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